molecular formula C20H18ClN7O B14924667 N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14924667
M. Wt: 407.9 g/mol
InChI Key: YGDOZRGSMSFJES-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple nitrogen atoms within its structure, which contribute to its unique chemical properties. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step synthetic routes. One common approach is the use of 3-amino-1,2,4-triazole as a starting material . The synthesis involves the formation of the triazole ring followed by the introduction of the chloro and phenyl groups. The cyclopropyl and dimethyl groups are then added through subsequent reactions. The final step involves the formation of the pyrazolo[3,4-b]pyridine ring and the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms within the triazole and pyrazole rings.

    Reduction: Reduction reactions can occur at the chloro and phenyl groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where the chloro group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique chemical properties and potential applications. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a useful tool in biochemical assays.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The nitrogen atoms within the triazole and pyrazole rings can form hydrogen bonds and coordinate with metal ions, allowing the compound to bind to enzymes and receptors. This binding can inhibit the activity of enzymes such as aromatase, leading to therapeutic effects . The compound’s ability to interact with multiple targets makes it a versatile agent in drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity enhances its chemical reactivity and potential for diverse applications. Its ability to interact with various biological targets and its potential therapeutic properties make it a unique and valuable compound in scientific research.

Properties

Molecular Formula

C20H18ClN7O

Molecular Weight

407.9 g/mol

IUPAC Name

N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H18ClN7O/c1-11-18-14(8-16(12-3-4-12)25-19(18)27(2)26-11)20(29)24-13-5-6-17(15(21)7-13)28-10-22-9-23-28/h5-10,12H,3-4H2,1-2H3,(H,24,29)

InChI Key

YGDOZRGSMSFJES-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)N5C=NC=N5)Cl)C

Origin of Product

United States

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